Histaminium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

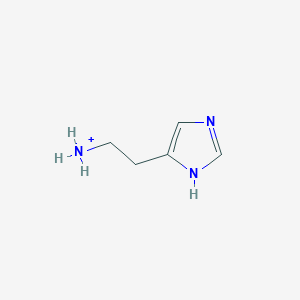

Histaminium is an ammonium ion that is the conjugate acid of histamine protonated on the side-chain nitrogen. It has a role as a human metabolite and a mouse metabolite. It is a conjugate acid of a histamine.

An amine derived by enzymatic decarboxylation of HISTIDINE. It is a powerful stimulant of gastric secretion, a constrictor of bronchial smooth muscle, a vasodilator, and also a centrally acting neurotransmitter.

Aplicaciones Científicas De Investigación

Therapeutic Applications in Allergic Conditions

Histaminium hydrochloricum is primarily used in homeopathy for managing allergic reactions, including allergic rhinitis. A study conducted at the Dr. M.P.K. Homoeopathic Medical College assessed the efficacy of this compound hydrochloricum compared to other treatments for allergic rhinitis. The results indicated that:

- 17.14% of patients experienced marked improvement.

- 40% showed moderate improvement.

- 42.86% had mild improvement.

These findings suggest that this compound hydrochloricum can be beneficial in managing symptoms of allergic rhinitis, although its effectiveness may vary among individuals .

Clinical Studies and Case Reports

Several clinical studies have evaluated the effectiveness of this compound in treating allergies:

- A randomized placebo-controlled pilot study demonstrated that this compound significantly reduced wheal diameter in skin prick tests for cat allergens, indicating its potential as an effective treatment for pet allergies .

- Another study involving 105 patients with allergic rhinitis showed that this compound hydrochloricum provided notable symptom relief compared to other homeopathic treatments .

Comparative Efficacy with Other Treatments

The comparative efficacy of this compound hydrochloricum against other homeopathic remedies was assessed in a clinical trial. The results are summarized below:

| Treatment | Marked Improvement (%) | Moderate Improvement (%) | Mild Improvement (%) | No Response (%) |

|---|---|---|---|---|

| Histaminum Hydrochloricum | 17.14 | 40 | 42.86 | 0 |

| Ambrosia artemisiaefolia | 20 | 42.86 | 22.86 | 14.28 |

| Arundo mauritanica | 0 | 40 | 60 | 0 |

This table illustrates that while this compound hydrochloricum shows promise, it may not outperform all alternatives in terms of marked improvement .

Análisis De Reacciones Químicas

Enzymatic Degradation Pathways

Histaminium is metabolized via two primary enzymatic routes:

Diamine Oxidase (DAO)

DAO oxidatively deaminates this compound, producing imidazole acetaldehyde , ammonia, and hydrogen peroxide :

This compoundDAOImidazole acetaldehyde+NH3+H2O2

Histamine-N-Methyltransferase (HNMT)

HNMT methylates the imidazole ring’s nitrogen, forming 1-methylhistamine , using S-adenosyl methionine (SAM) as a cofactor :

This compound+SAMHNMT1 Methylhistamine+S Adenosylhomocysteine

| Enzyme | Substrate | Product | Km (μmol/L) | Inhibitors |

|---|---|---|---|---|

| DAO | This compound | Imidazole acetaldehyde | 20 | Aminoguanidine, alcohol |

| HNMT | This compound | 1-Methylhistamine | 6–13 | Tacrine, metoprine |

Salt Formation

This compound readily forms stable salts with acids, such as histamine dihydrochloride , which exhibits hygroscopic properties :

This compound+2HCl→Histamine dihydrochloride

Bacterial Decarboxylation

In spoiled food (e.g., fish), bacterial histidine decarboxylases produce this compound, leading to scombroid poisoning .

Receptor Binding and Pharmacological Interactions

While not a traditional chemical reaction, this compound’s protonated aliphatic amine forms electrostatic interactions with conserved aspartate residues (e.g., D³·³² in H1R/H2R) in histamine receptors, enabling signal transduction . Substitutions at residues like Y⁶·⁵¹ or W⁷·⁴³ disrupt binding, altering receptor activation .

Stability and Degradation in Food

This compound accumulates in fermented beverages (e.g., sake: 20–40 mg/L) and aged foods. Its stability depends on pH and temperature, with degradation accelerated in acidic environments .

| Food Source | This compound Concentration | Risk Factor |

|---|---|---|

| Fermented fish | >50 mg/kg | Scombroid poisoning |

| Red wine | 2–10 mg/L | Headaches |

Propiedades

Fórmula molecular |

C5H10N3+ |

|---|---|

Peso molecular |

112.15 g/mol |

Nombre IUPAC |

2-(1H-imidazol-5-yl)ethylazanium |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)/p+1 |

Clave InChI |

NTYJJOPFIAHURM-UHFFFAOYSA-O |

SMILES |

C1=C(NC=N1)CC[NH3+] |

SMILES canónico |

C1=C(NC=N1)CC[NH3+] |

Sinónimos |

Ceplene Histamine Histamine Dihydrochloride Histamine Hydrochloride Peremin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.